molecular formula C4H5N3O3 B1362463 2,5-Dioxoimidazolidine-4-carboxamide CAS No. 89033-45-4

2,5-Dioxoimidazolidine-4-carboxamide

Cat. No.: B1362463
CAS No.: 89033-45-4
M. Wt: 143.1 g/mol
InChI Key: FJCLSLJIRFXGHB-UHFFFAOYSA-N
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Description

2,5-Dioxoimidazolidine-4-carboxamide is a chemical compound with the molecular formula C₄H₅N₃O₃ It is a derivative of imidazolidine and is characterized by the presence of two oxo groups and a carboxamide group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,5-Dioxoimidazolidine-4-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . This compound is known to interact with amidases, which are enzymes that catalyze the hydrolysis of amide bonds . The interaction with amidases can lead to the formation of hydrogen bonds, thereby inhibiting the activity of these enzymes. Additionally, this compound has been found to interact with other biomolecules, such as cyclases and hydrolases, which play crucial roles in various metabolic pathways .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to inhibit the activity of certain enzymes, leading to changes in cellular metabolism and gene expression. This inhibition can result in altered cell signaling pathways, which can affect various cellular processes such as cell growth, differentiation, and apoptosis . Additionally, this compound has been found to impact the expression of genes involved in metabolic pathways, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound forms hydrogen bonds with enzymes and proteins, leading to the inhibition of their activity . This inhibition can result in changes in cellular metabolism and gene expression, affecting various cellular processes. Additionally, this compound has been found to interact with cyclases and hydrolases, which play crucial roles in metabolic pathways . These interactions can lead to changes in the activity of these enzymes, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function . Studies have shown that this compound is relatively stable under normal laboratory conditions, but its degradation can lead to changes in its biochemical properties and cellular effects . Long-term studies have indicated that the compound can have sustained effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, this compound has been observed to cause toxic or adverse effects, including changes in gene expression and cellular metabolism . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in these pathways . The compound has been found to interact with amidases, cyclases, and hydrolases, which are involved in the hydrolysis of amide bonds and other metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound has been observed to be transported across cell membranes and distributed within various cellular compartments . These interactions can affect the localization and accumulation of this compound, influencing its biochemical properties and cellular effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, including the cytoplasm and nucleus . This localization can be influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles . The subcellular localization of this compound can impact its interactions with biomolecules and its overall biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxoimidazolidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the imidazolidine ring. The reaction conditions often include the use of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxoimidazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield imidazolidine derivatives with additional oxygen functionalities, while reduction may produce hydroxylated imidazolidine compounds.

Scientific Research Applications

2,5-Dioxoimidazolidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: Another imidazolidine derivative with similar structural features but different chemical properties.

    2,4,5-Trisubstituted imidazoles: Compounds with a similar imidazole ring structure but different substitution patterns.

Uniqueness

2,5-Dioxoimidazolidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2,5-dioxoimidazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c5-2(8)1-3(9)7-4(10)6-1/h1H,(H2,5,8)(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCLSLJIRFXGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304362
Record name NSC165517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89033-45-4
Record name NSC165517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC165517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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